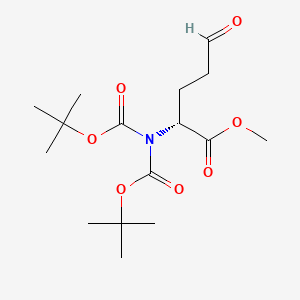
3-Bromociclohexanona
Descripción general
Descripción
3-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom at the third position of the cyclohexanone ring
Synthetic Routes and Reaction Conditions:
Bromination of Cyclohexanone: One common method for preparing 3-Bromocyclohexanone involves the bromination of cyclohexanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrially, 3-Bromocyclohexanone can be synthesized through a similar bromination process, but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3-Bromocyclohexanone can undergo oxidation reactions to form various products. For example, it can be oxidized to 3-bromocyclohexanone oxime using hydroxylamine.
Reduction: Reduction of 3-Bromocyclohexanone can yield 3-bromocyclohexanol. This reaction typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in 3-Bromocyclohexanone can be substituted with other nucleophiles. For instance, reaction with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group, forming 3-methoxycyclohexanone.
Common Reagents and Conditions:
Oxidation: Hydroxylamine (NH2OH), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), in polar aprotic solvents.
Major Products:
Oxidation: 3-Bromocyclohexanone oxime.
Reduction: 3-Bromocyclohexanol.
Substitution: 3-Methoxycyclohexanone.
Aplicaciones Científicas De Investigación
3-Bromocyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, 3-Bromocyclohexanone is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, 3-Bromocyclohexanone is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromocyclohexanone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. These properties make 3-Bromocyclohexanone a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Cyclohexanone: The parent compound, lacking the bromine atom, is less reactive in nucleophilic substitution reactions.
2-Bromocyclohexanone: Similar to 3-Bromocyclohexanone but with the bromine atom at the second position, leading to different reactivity and selectivity in chemical reactions.
4-Bromocyclohexanone: Another isomer with the bromine atom at the fourth position, also exhibiting unique reactivity patterns.
Uniqueness of 3-Bromocyclohexanone: The specific positioning of the bromine atom at the third position in 3-Bromocyclohexanone provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.
Propiedades
IUPAC Name |
3-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYKBDOSUULQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574874 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-60-5 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)

![2-Tert-butyl-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1628256.png)
![8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1628258.png)







